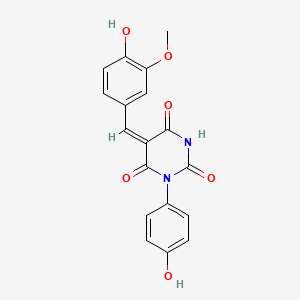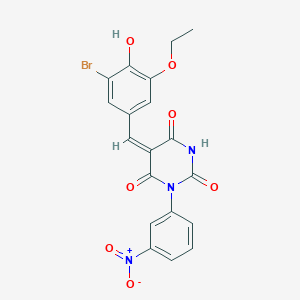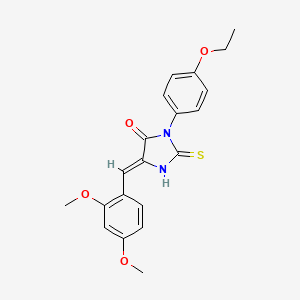
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that is commonly used in laboratory experiments for its ability to inhibit the growth of cancer cells.
作用機序
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. Thioredoxin reductase is essential for the growth and survival of cancer cells, and inhibition of this enzyme leads to the accumulation of reactive oxygen species and ultimately, cell death. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its solubility in water. It is highly insoluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogues that have improved solubility and potency. Another area of research is the investigation of the combination of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone with other anti-cancer agents to enhance its effectiveness. Additionally, the mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone needs to be further elucidated to better understand its anti-cancer properties. Overall, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound for cancer therapy and warrants further investigation.
合成法
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction between 4-hydroxy-3-iodobenzaldehyde and thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl isothiocyanate to form the desired compound, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The purity of the compound can be improved through recrystallization.
科学的研究の応用
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied in scientific research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme thioredoxin reductase, which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S/c1-14-10(16)8(13-11(14)17)5-6-2-3-9(15)7(12)4-6/h2-5,15H,1H3,(H,13,17)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCNHRNQUZASY-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![4-[(5-bromo-2-thienyl)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5916114.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916138.png)


![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916164.png)
![{4-bromo-2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5916169.png)